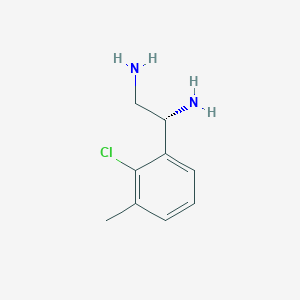
4-(Hydrazinylmethyl)-2-methylpyridine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydrazinylmethyl)-2-methylpyridine 2HCl is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinylmethyl group attached to a methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl typically involves the reaction of 2-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced hydrazinyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(Hydrazinylmethyl)-2-methylpyridine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
4-(Hydrazinylmethyl)pyridine: Lacks the methyl group on the pyridine ring.
2-Methylpyridine: Lacks the hydrazinylmethyl group.
Hydrazinylmethyl derivatives: Compounds with similar hydrazinylmethyl groups but different aromatic rings.
Uniqueness: 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl is unique due to the presence of both the hydrazinylmethyl group and the methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC 名称 |
(2-methylpyridin-4-yl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-4-7(5-10-8)2-3-9-6;;/h2-4,10H,5,8H2,1H3;2*1H |
InChI 键 |
YFEPSFMAALUQCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)CNN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)

![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)


![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)

